molecular formula C24H26N2O8S B600937 Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate CAS No. 142227-52-9

Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate

Cat. No.: B600937
CAS No.: 142227-52-9
M. Wt: 502.55
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Description

Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate (hereafter referred to by its IUPAC name) is a sulfated derivative of a hydroxylated carvedilol analog. Carvedilol, a non-selective β-blocker with α1-blocking and antioxidant properties, undergoes metabolic transformations to produce hydroxylated metabolites, including this compound . Structurally, it features a carbazole moiety linked via an ether bond to a 2-hydroxypropylamine chain, with additional ethoxy and methoxy substituents on the aromatic ring .

Properties

IUPAC Name

azanium;[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O8S.H3N/c1-31-23-13-17(34-35(28,29)30)9-10-21(23)32-12-11-25-14-16(27)15-33-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20;/h2-10,13,16,25-27H,11-12,14-15H2,1H3,(H,28,29,30);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIQUDJEWLWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OS(=O)(=O)[O-])OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857818
Record name Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142227-52-9
Record name Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate, also known as a derivative of carbazole, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H29N3O8S
  • Molecular Weight : 485.57 g/mol
  • CAS Number : 71749245

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction. The compound may exhibit agonistic or antagonistic effects on specific GPCRs, influencing pathways related to cellular responses such as proliferation and apoptosis .
  • Calcium Signaling : The compound may enhance intracellular calcium levels through inositol trisphosphate pathways, which are critical for various cellular functions .

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that derivatives of carbazole can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death, such as Bcl-2 and Bax .
    • The compound has shown promise in overcoming multidrug resistance in cancer therapy, potentially enhancing the efficacy of conventional chemotherapeutics .
  • Antioxidant Properties :
    • The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which can mitigate oxidative stress in cells, a factor often linked to cancer progression and other diseases .
  • Neuroprotective Effects :
    • Research suggests that carbazole derivatives may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study investigated the effects of a related carbazole compound on leukemia cells. Results showed that treatment led to significant reductions in tumor volume and increased apoptosis rates compared to control groups. The mechanism was linked to the downregulation of P-glycoprotein and upregulation of pro-apoptotic factors like Bax and caspase-3 .

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential utility in treating conditions like Alzheimer's disease .

Data Summary Table

Biological Activity Effect Mechanism
AnticancerInduces apoptosisModulation of Bcl-2/Bax ratio
AntioxidantReduces oxidative stressScavenging ROS
NeuroprotectiveEnhances neuronal survivalReduces ROS levels

Scientific Research Applications

Pharmacological Research

Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate has been investigated for its potential as a therapeutic agent. Studies suggest that compounds with similar structures exhibit activities such as:

  • Antihypertensive Effects : Related compounds have been shown to influence cardiovascular functions, making them candidates for hypertension treatment .
  • Anticancer Properties : Research indicates that carbazole derivatives can inhibit cancer cell proliferation, particularly in breast and prostate cancers, through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's structural components suggest potential neuroprotective effects. Similar carbazole derivatives have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
CarvedilolAntihypertensive
ArctigeninAnticancer
CarbazoleNeuroprotective

Case Study 1: Antihypertensive Activity

A study conducted on related compounds demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive rat models. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that a derivative of the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours. The study highlighted the compound's ability to induce apoptosis through the activation of caspases .

Case Study 3: Neuroprotective Effects

Research involving neuroblastoma cells treated with a related compound showed a decrease in reactive oxygen species (ROS) levels and improved cell survival rates under oxidative stress conditions. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of carvedilol derivatives and hydroxylated phenyl ethers. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ammonium 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate Not explicitly listed C₂₄H₂₉N₂O₈S 517.57 (calculated) Sulfate ester of 4-hydroxyphenyl carvedilol; ammonium counterion enhances solubility .
4-Hydroxyphenyl Carvedilol 142227-49-4 C₂₄H₂₆N₂O₅ 422.48 Free phenolic hydroxyl group; lacks sulfate ester .
5'-Hydroxyphenyl Carvedilol 142227-51-8 C₂₄H₂₆N₂O₅ 422.48 Hydroxyl group at the 5' position on the aromatic ring; positional isomer of 4-hydroxyphenyl carvedilol .
4'-Hydroxyphenyl Carvedilol-D5 N/A C₂₄D₅H₂₁N₂O₅ 427.52 Deuterium-labeled analog for analytical studies; isotopic substitution at five positions .

Pharmacological and Analytical Comparisons

  • This modification may also slow hepatic metabolism via glucuronidation .
  • 4-Hydroxyphenyl Carvedilol : Retains β-blocking activity but exhibits faster renal clearance due to the free hydroxyl group. Used as a reference standard in pharmacokinetic studies .
  • Deuterated Analogs (e.g., 4'-Hydroxyphenyl Carvedilol-D5): Serve as internal standards in LC-MS/MS assays to quantify carvedilol metabolites in biological matrices. Deuterium substitution minimizes interference with endogenous compounds .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, stoichiometry, and solvent polarity). For example, and highlight the use of DIPEA (diisopropylethylamine) as a base in nucleophilic substitution reactions involving triazine intermediates. Key steps include:

  • Temperature control : Sub-zero conditions (-70°C to -35°C) to minimize side reactions during intermediate formation .

  • Purification : Column chromatography (e.g., CH₂Cl₂/EtOAC gradients) to isolate pure products, as demonstrated in triazine-based syntheses .

  • Yield improvement : Sequential reagent addition and extended reaction times (up to 47 hours) for sterically hindered intermediates .

    • Data Table : Comparison of Reaction Conditions from Literature
ParameterExample from Example from
Temperature Range-70°C to 40°C-35°C to 40°C
Reaction Time1.75 hours47–70 hours
Purification MethodColumn chromatographyMPLC with silica gel

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : Orthogonal analytical techniques are critical:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy groups at δ ~3.76–3.86 ppm, aromatic protons at δ 6.91–7.52 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight and detect impurities (e.g., via ESI-MS or MALDI-TOF).
  • Chromatography : Use HPLC with UV/Vis detection to assess purity thresholds (<0.5% total impurities, as per pharmacopeial standards) .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., missing NMR signals or overlapping peaks) for this compound?

  • Methodological Answer :

  • Solvent Effects : Repeat NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve signal splitting. and note missing signals in DMSO-d₆ due to hydrogen bonding or aggregation .

  • 2D NMR Techniques : Use COSY, HSQC, or HMBC to assign overlapping aromatic/amine protons.

  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for ambiguous carbons (e.g., unresolved C4/C6 signals in ) .

    • Data Table : Example NMR Signal Discrepancies
Signal Description (δ ppm) (δ ppm)
Methoxy (OCH₃)3.783.76–3.86
Aromatic Protons6.91–7.527.11–7.29
Missing CarbonsC4, C6C1’’’*, C2’’

Q. What strategies are recommended for investigating structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs by varying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess pharmacological activity. demonstrates bromine substitution for tuning electronic properties .
  • In Silico Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities with target receptors (e.g., carbazole-interacting proteins) .
  • Biological Assays : Pair SAR with enzyme inhibition assays or cell viability studies, referencing protocols from triazine-based drug discovery .

Q. How can degradation pathways and stability profiles of this compound be systematically analyzed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 2–8°C).
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in sulfate groups) to track hydrolytic cleavage pathways .

Q. What computational approaches are suitable for predicting solubility and formulation compatibility?

  • Methodological Answer :

  • COSMO-RS Simulations : Predict solubility in excipients (e.g., PEG, cyclodextrins) using quantum-chemical calculations.
  • Molecular Dynamics (MD) : Model interactions with surfactants or lipid bilayers to assess membrane permeability .
  • Hansen Solubility Parameters : Compare HSP values of the compound and formulation matrices to optimize delivery systems .

Methodological Notes

  • Theoretical Frameworks : Link experimental designs to conceptual frameworks (e.g., reaction kinetics for synthesis, QSAR for biological activity) .
  • Data Reproducibility : Replicate key steps (e.g., chromatography gradients, NMR acquisition parameters) to ensure consistency across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate
Reactant of Route 2
Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.